

In-Depth Technical Guide: 3-Bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-N-methylbenzylamine**

Cat. No.: **B151466**

[Get Quote](#)

CAS Number: 67344-77-8

This technical guide provides a comprehensive overview of **3-Bromo-N-methylbenzylamine**, catering to researchers, scientists, and professionals in the field of drug development. It covers the compound's physicochemical properties, synthesis, and safety information. Despite a thorough search of available scientific literature and databases, specific details regarding its biological activity and implication in signaling pathways remain limited.

Physicochemical Properties

3-Bromo-N-methylbenzylamine is a substituted benzylamine with a bromine atom at the meta position of the benzene ring. Its key physicochemical properties are summarized in the table below for easy reference and comparison.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Reference
CAS Number	67344-77-8	[1] [3] [4]
Molecular Formula	C ₈ H ₁₀ BrN	[1] [4]
Molecular Weight	200.08 g/mol	[1] [4]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	231-232 °C (lit.)	[1] [3]
Density	1.461 g/mL at 25 °C (lit.)	[1] [3]
Refractive Index	n _{20/D} 1.5650 (lit.)	[1] [3]
Flash Point	>110 °C (>230 °F)	[1] [3]
Solubility	Soluble in organic solvents such as alcohols, ethers, and ketones; slightly soluble in water.	[2]

Synthesis

The synthesis of **3-Bromo-N-methylbenzylamine** can be achieved through the nucleophilic substitution of 3-bromobenzyl bromide with methylamine. While a specific detailed protocol for this exact reaction is not readily available in the searched literature, a similar procedure for the synthesis of 3-bromo-N,N-dimethylbenzylamine provides a viable experimental framework.[\[5\]](#)

A plausible synthetic approach involves the reductive amination of 3-bromobenzaldehyde with methylamine. This two-step, one-pot reaction is a common and efficient method for preparing N-methylamines.

Experimental Protocol: Synthesis via Nucleophilic Substitution (Adapted)

This protocol is adapted from the synthesis of 3-bromo-N,N-dimethylbenzylamine.[\[5\]](#)

Materials:

- 3-Bromobenzyl bromide
- Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
- A suitable organic solvent (e.g., benzene, toluene, or THF)
- Hydrochloric acid (aqueous solution, e.g., 3N)
- Potassium hydroxide (aqueous solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve 3-bromobenzyl bromide in a suitable organic solvent and cool the solution to a low temperature (e.g., 5 °C).
- Slowly add a solution of methylamine to the cooled solution of 3-bromobenzyl bromide with stirring.
- Allow the reaction mixture to warm to room temperature and stir for a specified period to ensure the completion of the reaction.
- Acidify the mixture with an aqueous solution of hydrochloric acid.
- Extract the aqueous layer.
- Make the aqueous extracts alkaline with an aqueous solution of potassium hydroxide.
- The product, **3-Bromo-N-methylbenzylamine**, should separate as an oil.
- Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.
- The crude product can be purified by distillation under reduced pressure.

Caption: Workflow for the synthesis of **3-Bromo-N-methylbenzylamine**.

Spectroscopic Data

A comprehensive search of scientific databases did not yield experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for **3-Bromo-N-methylbenzylamine**. Researchers are advised to perform their own spectral analysis for characterization upon synthesis.

Biological Activity and Drug Development

Currently, there is a lack of specific information in the public domain regarding the biological activity, potential signaling pathway interactions, and direct applications of **3-Bromo-N-methylbenzylamine** in drug development.

While research on substituted benzylamines as a class of compounds has shown a wide range of biological activities, including potential as enzyme inhibitors and receptor modulators, these findings are general and not specific to the 3-bromo-N-methyl substitution pattern. Further research and screening are required to elucidate the pharmacological profile of this particular compound.

Safety Information

3-Bromo-N-methylbenzylamine is classified as acutely toxic if swallowed.[\[1\]](#)[\[3\]](#) Standard laboratory safety precautions should be followed when handling this compound.

GHS Hazard Information:[\[1\]](#)[\[3\]](#)

- Pictogram: GHS07 (Exclamation mark)
- Signal Word: Warning
- Hazard Statement: H302 (Harmful if swallowed)

Personal Protective Equipment (PPE):[\[1\]](#)[\[3\]](#)

- Eyeshields and face shield

- Gloves
- Type ABEK (EN14387) respirator filter

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-N-methylbenzylamine 97 67344-77-8 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. 3-ブロモ-N-メチルベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Bromo-N-methylbenzylamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151466#3-bromo-n-methylbenzylamine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com